N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide

HBD count Pharmacophore SAR

Researchers exploring halogen substitution effects on KARI inhibition need regioisomer-matched pairs. This compound delivers a distinct 2,4-dichloro electronic/steric profile relative to the 3,4-isomer (CAS 1333811-17-8). • Enables matched molecular pair analysis; • Reactive cyanomethyl handle for derivatization; • Consistent 95.0% purity for reproducible synthesis; • Immediate availability for iterative SAR campaigns.

Molecular Formula C12H10Cl2N2O
Molecular Weight 269.13
CAS No. 1436280-00-0
Cat. No. B2604620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide
CAS1436280-00-0
Molecular FormulaC12H10Cl2N2O
Molecular Weight269.13
Structural Identifiers
SMILESC1C(C1C(=O)NCC#N)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H10Cl2N2O/c13-7-1-2-8(11(14)5-7)9-6-10(9)12(17)16-4-3-15/h1-2,5,9-10H,4,6H2,(H,16,17)
InChIKeyJAVBEXWUGAVUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Profile


N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide (CAS 1436280-00-0) is a synthetic cyclopropane-derived carboxamide with the molecular formula C12H10Cl2N2O and a molecular weight of 269.13 g/mol . The structure features a 2,4-dichlorophenyl group at the C2 position of the cyclopropane ring and a cyanomethyl substituent on the carboxamide nitrogen [1]. This compound is offered as a research-grade building block, typically at 95.0% purity, and is of interest in both crop protection and medicinal chemistry research due to its balanced lipophilicity and the presence of multiple reactive functional groups [1][2].

Scaffold
2,4-dichlorophenyl cyclopropane carboxamide core
Functional handle
Cyanomethyl amide with H-bond donor (secondary amide)
Purity & utility
Research-grade building block suitable for med chem and agrochemical synthesis
Physicochemical profile
Balanced lipophilicity reported for crop protection and medicinal chemistry programs

Why Generic Substitution Fails


In the family of 2-aryl-cyclopropane-1-carboxamides, subtle structural variations profoundly alter molecular recognition and physicochemical properties, making simple substitution unreliable. The target compound's specific combination of a 2,4-dichlorophenyl substitution pattern on the cyclopropane ring and a free N-H cyanomethyl amide is distinct from its closest analogs, such as the 3,4-dichloro regioisomer (CAS 1333811-17-8) or the N-methylated derivative (CAS 1423720-46-0) [1]. Even a shift in chlorine position from the 2,4- to the 3,4-substitution pattern changes the electronic distribution and steric profile of the aryl ring, which can lead to different binding affinities for biological targets [2]. Similarly, methylation of the amide nitrogen eliminates hydrogen-bond donor capacity, fundamentally altering pharmacophoric properties . The following sections quantify these differences where data is available.

3,4-dichloro regioisomer (CAS 1333811-17-8)
Chlorine position shift from 2,4- to 3,4-substitution alters steric and electronic profile; regioisomer-specific target engagement may differ and cannot be assumed interchangeable without matched-pair data.
N-methyl analog (CAS 1423720-46-0)
Methylation of the amide nitrogen eliminates the hydrogen bond donor (HBD = 0 vs HBD = 1); pharmacophoric interactions relying on amide N-H are lost, making direct functional replacement unlikely in H-bond-dependent SAR programs.

Quantitative Differentiation Evidence


H-Bond Donor vs. N-Methyl Analog

A key structural differentiator is the hydrogen bond donor (HBD) capacity of the target compound. N-(Cyanomethyl)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxamide possesses a secondary amide (HBD count = 1), while its N-methyl analog (CAS 1423720-46-0) is a tertiary amide with HBD count = 0 [1]. This difference is critical for target engagement in biological systems where amide N-H hydrogen bonding is required for binding affinity, a principle demonstrated in SAR studies of related cyclopropanecarboxamide KARI inhibitors [2].

H-Bond Donor Count
Cross-study comparable
HBD = 1 (secondary amide N-H) vs HBD = 0 (N-methyl analog, CAS 1423720-46-0)
Secondary amide supports hydrogen bonding in target engagement; N-methyl analog removes key pharmacophoric feature.
Computed property based on structure; SAR relevance demonstrated for KARI inhibitor series.
HBD count Pharmacophore SAR

2,4- vs. 3,4-Dichlorophenyl Regioisomer

The target compound bears the dichloro substitution at the 2- and 4-positions of the phenyl ring, whereas its direct regioisomer (CAS 1333811-17-8) carries the chlorines at the 3- and 4-positions [1]. This positional change alters the electronic and steric environment of the aromatic ring, as the 2-chloro substituent exerts a stronger ortho steric effect and a different inductive electron-withdrawing influence compared to the meta-substituted 3-chloro group. In structurally related 1-cyano-N-substituted-cyclopropanecarboxamide KARI inhibitors, a shift in aryl substitution pattern (e.g., 4-chlorophenyl vs. 4-bromophenyl) resulted in a change in enzyme inhibition rate from 0% to 32.23% [2].

Regioisomer Effect
Class-level inference
2,4-dichloro vs 3,4-dichloro regioisomer: altered steric and inductive electronic effects.
Regioisomer substitution pattern may affect target binding; not directly interchangeable in SAR studies.
Class-level KARI inhibition data shows aryl substitution can shift inhibition by up to 32 percentage points (e.g., 4-Cl vs 4-Br).
Regioisomer SAR Electronic effects

Cyanomethyl Functional Versatility

The cyanomethyl (-CH2-CN) substituent on the amide nitrogen provides a synthetic handle for further derivatization that is absent in simpler cyclopropane carboxamides such as N-(2,4-dichlorophenyl)cyclopropanecarboxamide (CAS 1028-44-4) or the plant growth regulator Cyclanilide [1][2]. The nitrile group can be reduced to an amine, hydrolyzed to a carboxylic acid, or used in click chemistry and cycloaddition reactions, enabling the target compound to serve as a versatile intermediate [3]. By contrast, analogs lacking the cyanomethyl group offer no such orthogonal reactivity.

Synthetic Versatility
Supporting evidence
Cyanomethyl group enables reduction, hydrolysis, and cycloaddition pathways; absent in simpler cyclopropane carboxamides.
Nitrile handle provides orthogonal reactivity for derivatization, supporting wider SAR exploration.
Reactivity assessment based on functional group analysis.
Synthetic handle Derivatization Reactivity

Recommended Applications


KARI-Targeted Fungicide Lead Optimization

The target compound's structural homology to known ketol-acid reductoisomerase (KARI) inhibitors, such as the 1-cyano-N-substituted-cyclopropanecarboxamide series that demonstrated Ki values of 95–208 μM against rice KARI [1], positions it as a candidate scaffold for further SAR exploration in herbicidal and fungicidal discovery. The cyanomethyl group may facilitate additional binding interactions or serve as a derivatization point for potency optimization, making this compound a logical inclusion in KARI-focused screening libraries.

Regioisomer-Selective Chemical Probe Synthesis

For research programs investigating the effect of dichlorophenyl substitution patterns on target engagement, the 2,4-dichloro isomer (CAS 1436280-00-0) offers a distinct electronic and steric profile compared to its 3,4-dichloro regioisomer (CAS 1333811-17-8). Researchers requiring a matched molecular pair analysis of ortho- vs. meta-chloro effects on biological activity should procure both regioisomers [2]. The class-level evidence from KARI inhibition studies demonstrates that aryl substitution can alter inhibitory activity dramatically [1].

Agrochemical Intermediate for Multi-Step Synthesis

With a reactive cyanomethyl group and a cyclopropane carboxamide core, this compound is suited as an advanced intermediate in the synthesis of more complex agrochemical candidates [3]. Its 95.0% purity specification from commercial suppliers meets the typical requirements for subsequent derivatization steps without additional purification, reducing the procurement burden for iterative synthesis workflows.

H-Bond-Dependent Pharmacophore Validation

The secondary amide N-H (HBD = 1) distinguishes this compound from its N-methylated analog (CAS 1423720-46-0, HBD = 0). This enables its use as a positive control in pharmacophore validation studies where amide hydrogen bonding is hypothesized to be critical for activity. Researchers can use the N-methyl analog as a matched molecular pair to confirm the role of the amide N-H in target binding .

Application
Selection Property
Validation Focus
KARI inhibitor lead optimization
Structural homology to 1-cyano-N-substituted-cyclopropanecarboxamide KARI inhibitors; cyanomethyl derivatization handle
Binding affinity and SAR validation against KARI targets
Regioisomer-selective probe synthesis
Distinct 2,4-dichlorophenyl substitution pattern for matched molecular pair studies
Ortho vs meta chloro effect characterization in target engagement assays
Agrochemical intermediate for multi-step synthesis
Reactive cyanomethyl and cyclopropane carboxamide core; research-grade purity
Purity and reactivity profiling for iterative derivatization workflows
H-bond-dependent pharmacophore validation
Secondary amide N-H (HBD = 1) vs N-methyl analog (HBD = 0) as matched molecular pair
Confirmatory studies on amide hydrogen bonding role in target binding
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